molecular formula C19H22ClNO2S B2386930 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide CAS No. 2034598-47-3

2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2386930
CAS No.: 2034598-47-3
M. Wt: 363.9
InChI Key: ZZDDKLXUZFJVMS-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur.

    Introduction of the hydroxyethyl group: This step involves the addition of an ethyl group to the thiophene ring, followed by oxidation to introduce the hydroxy group.

    Cyclopentyl group attachment: The cyclopentyl group is introduced through a cyclization reaction.

    Formation of the benzamide core: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or reduce the carbonyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dechlorinated product or alcohol.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(cyclopentylmethyl)benzamide: Lacks the thiophene and hydroxyethyl groups.

    N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide: Lacks the chlorine atom.

Uniqueness

2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is unique due to the presence of both the thiophene ring and the hydroxyethyl group, which can impart specific chemical and biological properties not found in similar compounds

Biological Activity

The compound 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22ClN1O1S1\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{1}\text{O}_{1}\text{S}_{1}

This compound features a chloro group, a benzamide moiety, and a thiophene derivative, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The detailed synthetic pathway includes the formation of the thiophene ring followed by chlorination and the introduction of the benzamide group.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of thiophene have shown promising results against various cancer cell lines such as HepG-2 (human liver cancer) and A-549 (human lung cancer). The IC50 values for these compounds ranged from 4.37 μM to 8.03 μM, indicating their potent activity compared to standard chemotherapeutics like cisplatin .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of cell proliferation : Compounds similar to this compound have been shown to induce apoptosis in cancer cells.
  • Targeting specific enzymes : Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), leading to reduced tumor growth .

Study on Antitumor Efficacy

In a recent study, a series of thiophene derivatives were evaluated for their antitumor efficacy. The compound 20b, structurally similar to our target compound, demonstrated an IC50 value of 4.37 μM against HepG-2 cells, indicating strong potential as an anticancer agent .

CompoundCell LineIC50 (μM)
20bHepG-24.37
20bA-5498.03
CisplatinHepG-2Standard

In Vitro Studies

In vitro studies have shown that the compound exhibits antibacterial and antifungal properties comparable to established antibiotics such as isoniazid and ciprofloxacin . These findings suggest that the compound could be further developed for therapeutic applications beyond oncology.

Properties

IUPAC Name

2-chloro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c1-13(22)16-8-9-17(24-16)19(10-4-5-11-19)12-21-18(23)14-6-2-3-7-15(14)20/h2-3,6-9,13,22H,4-5,10-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDDKLXUZFJVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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